6-(4-Bromophenyl)-3-((pyridin-2-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-Bromophenyl)-3-((pyridin-2-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that features a triazolopyridazine core. Compounds of this class are often studied for their potential biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Bromophenyl)-3-((pyridin-2-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Triazolopyridazine Core: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate dicarbonyl compounds.
Introduction of the Bromophenyl Group: This step might involve a halogenation reaction using bromine or a brominating agent.
Attachment of the Pyridin-2-ylmethylthio Group: This can be done through nucleophilic substitution reactions where a thiol group reacts with a pyridine derivative.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions might target the bromophenyl group or the triazolopyridazine core.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the bromophenyl group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles like thiols, amines, or halides under appropriate conditions (e.g., base or acid catalysis).
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound might be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, compounds with similar structures are often investigated for their potential as enzyme inhibitors, receptor modulators, or antimicrobial agents.
Medicine
In medicinal chemistry, such compounds might be explored for their potential therapeutic effects, including anti-inflammatory, anticancer, or antiviral activities.
Industry
Industrially, these compounds could be used in the development of new materials, such as polymers or dyes, due to their unique structural properties.
Wirkmechanismus
The mechanism of action for this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets could include proteins involved in signaling pathways, metabolic processes, or gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-(4-Chlorophenyl)-3-((pyridin-2-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine
- 6-(4-Methylphenyl)-3-((pyridin-2-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine
Uniqueness
The uniqueness of 6-(4-Bromophenyl)-3-((pyridin-2-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine might lie in its specific substituents, which could confer distinct biological activities or chemical reactivity compared to its analogs.
Eigenschaften
IUPAC Name |
6-(4-bromophenyl)-3-(pyridin-2-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrN5S/c18-13-6-4-12(5-7-13)15-8-9-16-20-21-17(23(16)22-15)24-11-14-3-1-2-10-19-14/h1-10H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEVNILOLVIDRPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CSC2=NN=C3N2N=C(C=C3)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrN5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.